molecular formula C16H21N5O3 B2995648 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide CAS No. 2034522-70-6

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

Cat. No. B2995648
CAS RN: 2034522-70-6
M. Wt: 331.376
InChI Key: BHUGHPOERDGBED-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group . The phenoxy group indicates the presence of a phenol group bonded to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the dimethylamino group, and the phenoxypropanamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The triazine ring, for example, is known to participate in various chemical reactions . The dimethylamino group could act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound more basic . The triazine ring could contribute to its stability and reactivity .

Scientific Research Applications

  • Synthesis and Analysis of Bi-Functional Melamine Derivatives :

    • Matsukawa et al. (1980) synthesized bi-functional melamine derivatives, including compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide. These compounds were analyzed for their potential in forming polycondensates, which could have applications in materials science and engineering (Matsukawa, Teshirogi, Sakamoto & Tonami, 1980).
  • Efficient One-Pot Synthesis of Amides :

    • Kim et al. (2003) presented a method for efficiently synthesizing N-methoxy-N-methylamides from carboxylic acids, a process that might be relevant for producing compounds structurally similar to the one (Kim, Lee, Han & Kay, 2003).
  • Antitumor Activity of Acridine Derivatives :

    • Research by Rewcastle et al. (1986) explored the antitumor activity of acridine derivatives, including those with dimethylamino groups. Such studies may offer insights into the potential medicinal applications of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide (Rewcastle, Atwell, Chambers, Baguley & Denny, 1986).
  • Properties of Triflamide Derivatives :

    • Chipanina et al. (2020) synthesized new derivatives of triflamide, a compound related to the triazine ring structure. The study focused on understanding the hydrogen bonding and molecular structures of these compounds, which could be relevant for applications in chemistry and materials science (Chipanina, Oznobikhina, Sterkhova, Ganin & Shainyan, 2020).
  • Corrosion Inhibition by Triazine Derivatives :

    • Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel. These findings suggest potential industrial applications of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide in protecting metals against corrosion (Singh, Ansari, Haque, Dohare, Lgaz, Salghi & Quraishi, 2018).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its safety and environmental impact .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11(24-12-8-6-5-7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-9,11H,10H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGHPOERDGBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)OC)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

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